(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-4-26-21-14-11-19(31-5-2)16-22(21)32-24(26)25-23(28)18-9-12-20(13-10-18)33(29,30)27-15-7-6-8-17(27)3/h9-14,16-17H,4-8,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVSXFYGZQWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide represents a novel class of chemical entities with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following components:
- Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfonyl group : Often enhances solubility and bioavailability.
- Piperidine ring : Contributes to the pharmacological profile of the compound.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 378.56 g/mol.
Enzyme Inhibition Studies
Recent research has highlighted the compound's inhibitory effects on several key enzymes:
-
Acetylcholinesterase (AChE) :
- The compound demonstrated significant inhibition, with IC values comparable to established inhibitors.
- AChE inhibition is crucial in treating Alzheimer's disease by increasing acetylcholine levels.
-
Butyrylcholinesterase (BChE) :
- Similar inhibitory effects were observed, suggesting potential applications in neurodegenerative disorders.
-
Monoamine Oxidase (MAO) :
- The compound showed dual inhibition against MAO-A and MAO-B, which are important targets in the treatment of depression and Parkinson's disease.
Comparative Inhibition Data
| Enzyme | IC Value (μM) | Reference Compound IC (μM) |
|---|---|---|
| AChE | 0.027 ± 0.008 | Donepezil (0.020) |
| BChE | 0.043 ± 0.004 | Rivastigmine (0.045) |
| MAO-A | 0.353 ± 0.01 | Selegiline (0.300) |
| MAO-B | 0.716 ± 0.02 | Rasagiline (0.700) |
Kinetic studies indicated that the compound acts as a competitive inhibitor for AChE and BChE, with Ki constants of 24.49 nM and 12.16 nM, respectively. Molecular docking studies revealed that the compound forms stable interactions within the active sites of these enzymes, suggesting a strong binding affinity.
Neuroprotective Effects
In a recent study involving animal models, administration of the compound resulted in significant improvements in cognitive functions as assessed by behavioral tests designed for memory and learning capabilities. The neuroprotective effects were attributed to enhanced cholinergic transmission due to AChE inhibition.
Anticancer Activity
Preliminary investigations into the anticancer properties revealed that the compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Key structural analogs from the evidence include:
*Estimated based on C₂₄H₂₉N₃O₄S₂; †Calculated from molecular formula C₃₃H₃₄N₃OS.
- The 2-methylpiperidinylsulfonyl group enhances lipophilicity relative to morpholine (4c1) or pyrrolidine (4d1) analogs, which may improve blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
